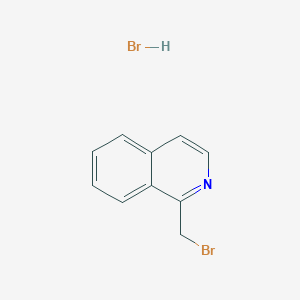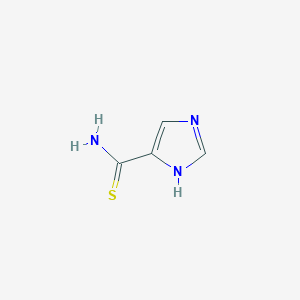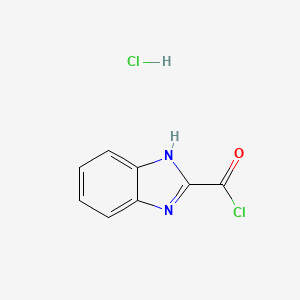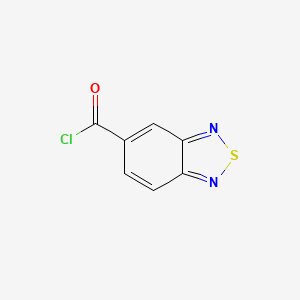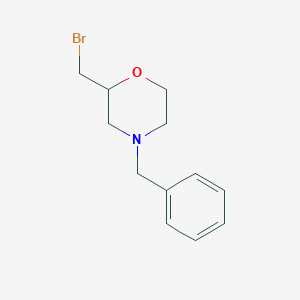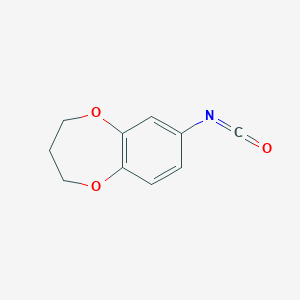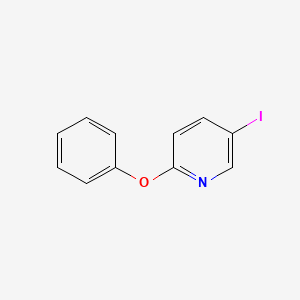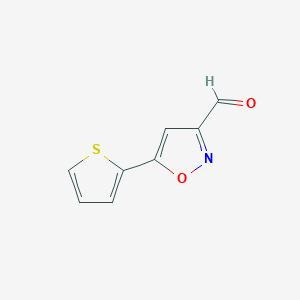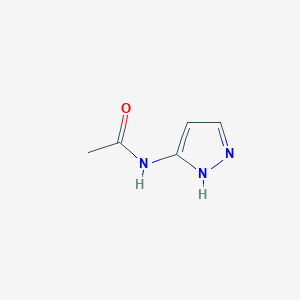
3-乙酰氨基吡唑
概述
描述
3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.
科学研究应用
3-Acetylaminopyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
作用机制
Target of Action
3-Acetylaminopyrazole, also known as 3-Acetamidopyrazole, is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
3-Acetylaminopyrazole, as a pyrazole derivative, may influence various biochemical pathways. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and have a possible impact on the synthetic strategies where pyrazoles take part . .
Result of Action
It’s known that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may have significant biological effects.
生化分析
Biochemical Properties
3-Acetylaminopyrazole is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles, including 3-Acetylaminopyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Cellular Effects
Related compounds, such as aminopyrazoles, have been shown to have potent cytotoxicity against various human cancer cell lines . It is possible that 3-Acetylaminopyrazole may have similar effects on cell function, gene expression, and cellular metabolism, but this requires further study.
Molecular Mechanism
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles like 3-Acetylaminopyrazole take part, as well as the biological activities of targets bearing a pyrazole moiety .
Metabolic Pathways
Pyrazoles are known to be involved in various metabolic pathways, influencing metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function
准备方法
Synthetic Routes and Reaction Conditions: 3-Acetylaminopyrazole can be synthesized through the reaction of 1H-pyrazol-3-amine with acetic anhydride. The process involves dissolving 1H-pyrazol-3-amine in distilled water, followed by the addition of sodium bicarbonate. Acetic anhydride is then added dropwise, and the resulting suspension is heated at reflux overnight .
Industrial Production Methods: While specific industrial production methods for 3-Acetylaminopyrazole are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup.
化学反应分析
Types of Reactions: 3-Acetylaminopyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert 3-Acetylaminopyrazole into its reduced forms.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .
相似化合物的比较
3-Aminopyrazole: Similar in structure but lacks the acetyl group.
4-Acetylaminopyrazole: Similar but with the acetyl group at a different position.
5-Acetylaminopyrazole: Another isomer with the acetyl group at the 5-position.
Uniqueness: 3-Acetylaminopyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 3-position allows for unique interactions with enzymes and other molecular targets, differentiating it from other pyrazole derivatives .
属性
IUPAC Name |
N-(1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSKIQUMIWCMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380550 | |
| Record name | 3-Acetylaminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3553-12-6 | |
| Record name | 3-Acetylaminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 3-acetamidopyrazole as described in the research?
A1: The research highlights an interesting finding regarding the synthesis of 3-acetamidopyrazole. It states that monoacylation of 3-aminopyrazole unexpectedly yields a mixture of 1- and 2-acylated aminopyrazoles. [] This mixture then undergoes a solid-state rearrangement over time to form the desired 3-acetamidopyrazole. [] The researchers investigated the mechanism and kinetics of this unusual solid-state rearrangement using solid-state and traditional NMR methods. [] This finding is significant as it reveals a unique pathway for obtaining the 3-acetamidopyrazole derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)
